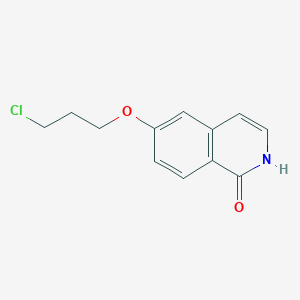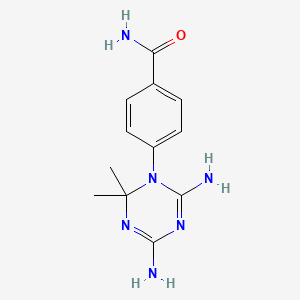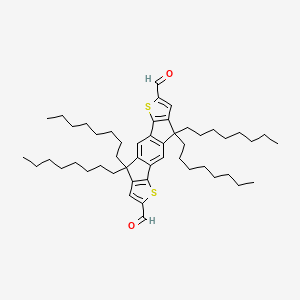![molecular formula C17H13ClN4O B13129343 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 138679-22-8](/img/structure/B13129343.png)
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a triazole ring fused with a quinoxaline moiety, which is further substituted with a 4-chlorophenyl group and an ethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps :
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Formation of Triazole Ring: The quinoxaline derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under reflux conditions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and ethoxy groups through nucleophilic substitution reactions. Common reagents include 4-chlorobenzyl chloride and ethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted triazoloquinoxalines .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Apoptosis Induction: It upregulates pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Receptor Antagonism: Acts as an antagonist to A2B receptors, which are involved in tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but may have different molecular targets and pathways.
Quinoxaline Derivatives: Compounds like Olaquindox and Echinomycin are used as antibiotics and have different biological activities.
List of Similar Compounds
- 1,2,4-Triazolo[4,3-c]quinazolines
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Propriétés
Numéro CAS |
138679-22-8 |
|---|---|
Formule moléculaire |
C17H13ClN4O |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H13ClN4O/c1-2-23-17-16-21-20-15(11-7-9-12(18)10-8-11)22(16)14-6-4-3-5-13(14)19-17/h3-10H,2H2,1H3 |
Clé InChI |
OUQRTMUWPRZITR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)


![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)






![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
